molecular formula C9H14O B1237559 trans,trans-2,4-Nonadienal CAS No. 6750-03-4

trans,trans-2,4-Nonadienal

Cat. No.: B1237559
CAS No.: 6750-03-4
M. Wt: 138.21 g/mol
InChI Key: ZHHYXNZJDGDGPJ-MDAAKZFYSA-N
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Biochemical Analysis

Biochemical Properties

trans,trans-2,4-Nonadienal plays a significant role in biochemical reactions, particularly in the context of lipid peroxidation. It is a secondary oxidation product of polyunsaturated fatty acids, such as linoleic acid. This compound interacts with various enzymes and proteins, forming adducts in the presence of tetrahydrofuran (THF) . The interactions of this compound with biomolecules can lead to the formation of protein adducts, which may affect the function and structure of the proteins involved.

Cellular Effects

This compound has been shown to exert toxic effects on various cell types. It can induce oxidative stress, leading to cellular damage and apoptosis. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can result in the inhibition of cell viability and colony formation, as well as increased lactate dehydrogenase (LDH) release and apoptosis in human umbilical vascular endothelial cells . Additionally, it can impair mitochondrial function and autophagic flux, leading to extensive mitochondrial damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form adducts with biomolecules, such as proteins and DNA. This compound can induce oxidative DNA damage, leading to mutations and potential carcinogenic effects . It also interacts with enzymes, potentially inhibiting or activating their functions. The formation of protein adducts can alter the structure and function of the affected proteins, disrupting normal cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and cellular damage . The stability and degradation of the compound are crucial factors in determining its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and cellular damage. At high doses, it can cause significant toxicity, leading to severe oxidative damage, apoptosis, and potential organ dysfunction . Threshold effects have been observed, where the severity of the effects increases with higher concentrations of the compound.

Metabolic Pathways

This compound is involved in the metabolic pathways of lipid peroxidation. It is a secondary oxidation product of polyunsaturated fatty acids, such as linoleic acid. The compound can interact with various enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels . The formation of this compound is a key step in the oxidative degradation of lipids, contributing to the overall process of lipid peroxidation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters or binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its toxic effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it can induce oxidative stress and mitochondrial dysfunction . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and cytoplasm, depending on its interactions with cellular components. The subcellular localization of this compound is crucial for understanding its effects on cellular function and its potential role in disease processes.

Comparison with Similar Compounds

Uniqueness: trans,trans-2,4-Nonadienal is unique due to its specific double bond positions and aldehyde functional group, which contribute to its distinct odor and reactivity. Its presence in a wide range of natural sources and its role as a flavor and fragrance ingredient further highlight its uniqueness .

Properties

IUPAC Name

(2E,4E)-nona-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHYXNZJDGDGPJ-BSWSSELBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30884198
Record name 2,4-Nonadienal, (2E,4E)-
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Molecular Weight

138.21 g/mol
Source PubChem
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Physical Description

Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral
Record name 2,4-Nonadienal, (2E,4E)-
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Record name 2,4-Nonadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name 2,4-Nonadienal
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Density

0.850-0.870
Record name 2,4-Nonadienal
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CAS No.

5910-87-2, 6750-03-4, 30551-17-8
Record name (E,E)-2,4-Nonadienal
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Record name 2,4-Nonadienal, (2E,4E)-
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Record name 2,4-Nonadienal
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Record name Nonadienal
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Record name Nonadienal
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Record name 2,4-Nonadienal, (2E,4E)-
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Record name 2,4-Nonadienal
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Record name Nonadienal
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Record name trans,trans-nona-2,4-dienal
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Record name Nona-2,4-dien-1-al
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Record name 2,4-NONADIENAL, (2E,4E)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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